

# Application Notes and Protocols: Opnurasib Solubility and Stability in DMSO

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of **opnurasib** (also known as JDQ-443 or NVP-JDQ443) in dimethyl sulfoxide (DMSO), a common solvent used in preclinical research. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

## **Overview**

**Opnurasib** is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several cancers, including non-small cell lung cancer.[1][2][3] For in vitro and in vivo studies, **opnurasib** is typically prepared as a stock solution in DMSO. Understanding its solubility limits and stability under various storage conditions is essential for accurate dosing and interpretation of experimental data.

## **Quantitative Data Summary**

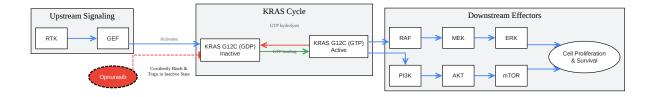
The solubility and recommended storage conditions for **opnurasib** in DMSO are summarized below. It is important to note that solubility can be affected by the purity of the compound, the quality of the DMSO, and the preparation method.[4][5]



Parameter	Value	Notes
Solubility in DMSO	70 - 100 mg/mL (133.07 - 190.1 mM)	Sonication is recommended to aid dissolution.[4][5][6] Use of fresh, non-hygroscopic DMSO is advised.[4][5]
Storage of Powder	-20°C for up to 3 years	[5][6]
Storage of DMSO Stock	-80°C for up to 1 year	[5][6] Aliquot to avoid repeated freeze-thaw cycles.
-20°C for up to 1 month	[4][5]	

## **Signaling Pathway**

**Opnurasib** targets the KRAS G12C mutant, trapping it in an inactive, GDP-bound state.[1][2] This action inhibits downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[7][8]



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Caption: Opnurasib inhibits the KRAS G12C signaling pathway.

## **Experimental Protocols**



## Protocol for Preparation of Opnurasib Stock Solution in DMSO

This protocol describes the preparation of a 100 mM **opnurasib** stock solution in DMSO.

#### Materials:

- · Opnurasib powder
- Anhydrous/low-moisture DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator bath
- · Calibrated analytical balance
- Pipettes and sterile tips

#### Procedure:

- Pre-weighing Preparation: Allow the **opnurasib** powder vial to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Weigh out the desired amount of **opnurasib** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution (Molecular Weight: 526.03 g/mol), weigh 52.6 mg of **opnurasib**.
- Solvent Addition: Add the calculated volume of high-quality DMSO to the tube containing the opnurasib powder.
- · Dissolution:
  - Vortex the solution vigorously for 1-2 minutes.

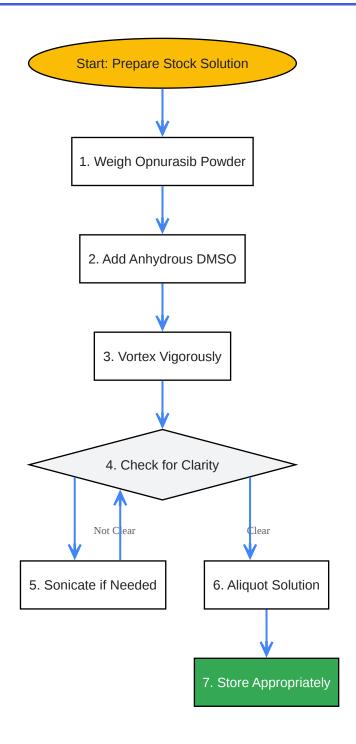






- If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.
- Visually inspect the solution against a light source to ensure there are no visible particles.
- Aliquoting and Storage:
  - Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
  - Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][5]





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